molecular formula C23H46O11 B608019 Hydroxy-PEG8-t-butyl ester CAS No. 1334177-84-2

Hydroxy-PEG8-t-butyl ester

Cat. No. B608019
M. Wt: 498.61
InChI Key: RBRDLMWBCQQRIQ-UHFFFAOYSA-N
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Description

Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

Hydroxy-PEG8-t-butyl ester contains a hydroxyl group, which is a common functional group with hydrophilicity and reactivity, enabling this reagent to react with various compounds . “PEG8” refers to the polyethylene glycol chain in the reagent, which contains 8 ethylene glycol units . The polyethylene glycol chain provides good water solubility and biocompatibility . The end of the reagent is a tert-butyl ester group, a common protective group .


Physical And Chemical Properties Analysis

Hydroxy-PEG8-t-butyl ester has a molecular weight of 498.6 g/mol . It is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Applications in Drug Delivery and Biomaterials

  • PEG Conjugates as Integrin Inhibitors : PEG derivatives of α4 integrin inhibitors, which include t-butyl esters, maintain sustained levels and bioactivity in vivo after subcutaneous administration (Smith et al., 2013).

  • PEGylated Polyurethane Hydrogels for Controlled Drug Release : The thermo-responsiveness, swelling, and mechanical properties of poly(ester-ether urethane) hydrogels, which combine hydrophobic biodegradable poly(e-caprolactone) diols with hydrophilic multi-arm hydroxyl terminated PEG, are investigated for potential biomedical applications such as drug delivery (París et al., 2013).

  • Functionalized Injectable Hydrogels for Insulin Delivery : Poly(beta-amino ester) (PAE) was combined with a temperature-sensitive biodegradable triblock copolymer of poly(ethylene glycol)-poly(epsilon-caprolactone) (PCL-PEG-PCL) to create a pH/temperature-sensitive injectable hydrogel for controlled drug/protein delivery (Huynh et al., 2008).

Surface Modification and Polymer Chemistry

  • Atomic Force Microscopy-Based Thermal Lithography : The thermal activation of thin polymer films, including tert-butyl ester moieties in block copolymer films, was explored for area-selective surface chemical modification (Duvigneau et al., 2008).

  • Synthesis of Poly(ethylene glycol)-Based Thermo-Responsive Polyurethane Hydrogels : These hydrogels, which incorporate tert-butyl carboxylate ester and other groups, were examined for their swelling and mechanical properties, indicating their potential for controlled drug release applications (París et al., 2013).

  • Fabrication of PCL/PEG Block Copolymer with Enzymatic Degradation : The introduction of reactive sites to the polyester chains of poly(ω-caprolactone) (PCL) was explored, where poly(ethylene glycol) (PEG) was crosslinked to the PCL chain through esterification (Wang et al., 2017).

Future Directions

Hydroxy-PEG8-t-butyl ester has shown excellent ability as a linker in surface modification processes . It can tightly connect biomolecules or other functional groups to the surface of materials, enhancing the stability of the materials and bringing more possibilities . This functionalization not only improves the practicality of the materials but also opens the door for their application in the biomedical field .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRDLMWBCQQRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG8-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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